molecular formula C14H23NO4 B2971996 rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid CAS No. 2307710-65-0

rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid

Cat. No.: B2971996
CAS No.: 2307710-65-0
M. Wt: 269.341
InChI Key: AIBSQHAPZPSICF-QRHSGQBVSA-N
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Description

rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid is a complex organic compound with potential applications in various scientific research fields. This compound features a unique combination of structural elements that make it of particular interest in synthetic chemistry and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. A common route might include the reaction of a suitable starting material with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. Subsequent cyclization and hydrogenation steps can yield the octahydro-1H-isoindole framework.

Industrial Production Methods

Industrial production often involves optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Catalysts may be employed to enhance specific steps of the synthesis, and purification is achieved through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid can undergo various types of reactions, including:

  • Oxidation: This compound may be oxidized using oxidizing agents such as KMnO₄ or Na₂Cr₂O₇.

  • Reduction: Reductive amination or hydrogenation can be performed under suitable conditions.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions will vary based on the specific transformation desired, such as temperature, solvent, and time.

Major Products Formed

Depending on the reaction, products can range from oxidized derivatives to reduced amines or substituted isoindole derivatives. Each transformation can potentially yield compounds with distinct properties and applications.

Scientific Research Applications

rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid has several applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

  • Biology: Its derivatives might be explored for their biological activity, particularly in enzyme inhibition or receptor binding studies.

  • Medicine: Potential pharmaceutical applications include the development of drugs targeting specific biological pathways, possibly acting as precursors for active pharmaceutical ingredients.

  • Industry: It can be utilized in the development of advanced materials or in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid exerts its effects depends on the context of its application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence various cellular pathways, leading to physiological effects.

Comparison with Similar Compounds

  • Octahydro-1H-isoindole derivatives

  • tert-Butoxycarbonyl-protected amines

  • Structurally related carbocyclic compounds

This combination of structural complexity and synthetic accessibility makes rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBSQHAPZPSICF-QRHSGQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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